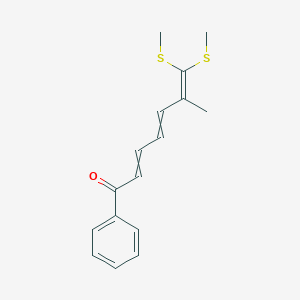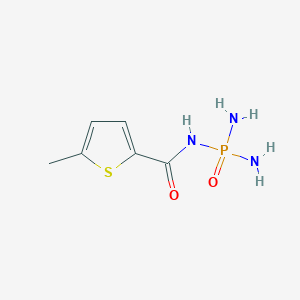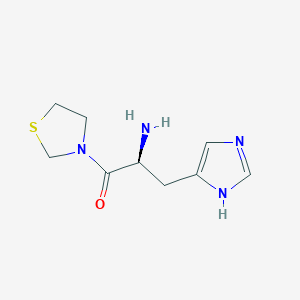
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a complex organic compound that features an imidazole ring and a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with formaldehyde.
Coupling of the Rings: The final step involves coupling the imidazole and thiazolidine rings through a series of condensation reactions, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential role in enzyme inhibition and protein binding. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases related to enzyme dysfunction or protein misfolding.
Industry
In industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole ring.
Cysteine: An amino acid with a thiol group that can form thiazolidine rings.
Thiazolidine: A simple compound with a thiazolidine ring.
Uniqueness
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is unique due to its combination of both imidazole and thiazolidine rings. This dual-ring structure provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
251573-63-4 |
|---|---|
Formule moléculaire |
C9H14N4OS |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H14N4OS/c10-8(3-7-4-11-5-12-7)9(14)13-1-2-15-6-13/h4-5,8H,1-3,6,10H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
AOVAZQVMNSTHGG-QMMMGPOBSA-N |
SMILES isomérique |
C1CSCN1C(=O)[C@H](CC2=CN=CN2)N |
SMILES canonique |
C1CSCN1C(=O)C(CC2=CN=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





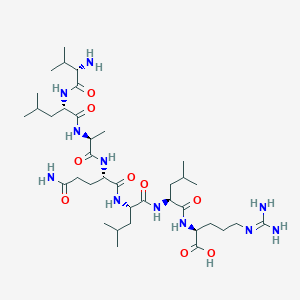

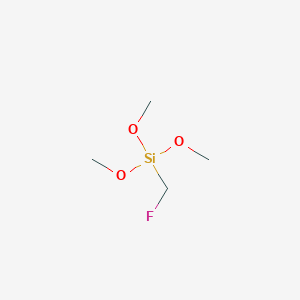
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
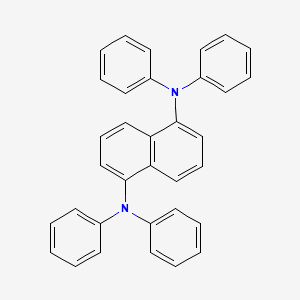
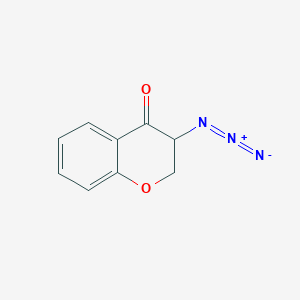
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
